6-Oxaspiro[2.5]octane-4-carboxylic acid
Description
Evolution and Significance of Spirocyclic Scaffolds in Organic Chemistry
Spirocycles are bicyclic organic compounds distinguished by a single atom, known as the spiro atom, that is a constituent of both rings. This structural motif imparts a distinct three-dimensional geometry, a desirable trait in modern drug discovery. Unlike flat aromatic systems, the inherent three-dimensionality of spirocyclic scaffolds allows for the projection of functional groups in multiple vectors, potentially leading to more specific and potent interactions with biological targets like proteins.
The interest in spirocyclic systems is not new, with spirocyclic drugs having been known for over half a century. However, recent years have seen a surge in their prominence within medicinal chemistry. This renewed interest stems from the recognition that increasing the fraction of sp³-hybridized carbons and introducing structural complexity can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and can help explore new regions of chemical space. Consequently, the development of synthetic methodologies to create diverse and novel spirocyclic scaffolds has become an active area of research.
Structural Features and Unique Properties of the Oxaspiro[2.5]octane Ring System
The 6-Oxaspiro[2.5]octane ring system is a specific type of spirocycle where a cyclopropane (B1198618) ring and a tetrahydropyran (B127337) ring are joined by a common carbon atom. The nomenclature indicates a spiro[2.5] system, meaning a three-membered ring (cyclopropane, counting the two non-spiro carbons) and a six-membered ring (tetrahydropyran, counting the five non-spiro atoms) are connected. The "6-Oxa" prefix specifies that an oxygen atom is at the 6th position of the bicyclic system, placing it within the six-membered ring.
Research Context and Potential Academic Significance of 6-Oxaspiro[2.5]octane-4-carboxylic Acid
This compound is a recognized chemical entity, as evidenced by its assigned CAS number, 1489968-70-8. chemsrc.com This particular isomer features a carboxylic acid group at the 4th position of the tetrahydropyran ring.
While a significant body of research exists for the broader class of oxa-spirocycles and even for other isomers like 6-Oxaspiro[2.5]octane-1-carboxylic acid, specific academic studies and detailed research findings on the 4-carboxylic acid isomer are not widely available in public literature. Its significance is therefore largely contextual, derived from its status as a unique building block within the valuable class of spirocyclic compounds. Chemical suppliers list this compound, indicating its availability for research purposes, likely as a component for constructing more complex molecules in discovery chemistry programs. Its potential lies in its ability to serve as a novel scaffold that combines the structural features of an oxa-spirocycle with a versatile carboxylic acid handle, which can be readily modified to introduce further chemical diversity.
Chemical Data for this compoundPropertyValueMolecular FormulaC₈H₁₂O₃Molecular Weight156.18 g/molCAS Number1489968-70-8 chemsrc.comStructural FeaturesSpirocyclic system containing a cyclopropane ring fused to a tetrahydropyran ring, with a carboxylic acid substituent.
Overview of Research Directions for Spirocyclic Carboxylic Acids in Chemical Sciences
Spirocyclic carboxylic acids are valuable intermediates in organic synthesis and medicinal chemistry. The carboxylic acid group is a versatile functional handle that can participate in a wide array of chemical transformations, including amidation, esterification, and reduction, allowing for the straightforward generation of compound libraries for biological screening.
Current research directions involving spirocyclic cores, including those with carboxylic acid functionalities, are focused on several key areas:
Novel Scaffold Synthesis: Developing efficient and stereoselective methods to access new spirocyclic systems is a primary goal. This includes the synthesis of oxa-spirocyclic carboxylic acids through methods like iodocyclization followed by oxidation. semanticscholar.org
Medicinal Chemistry Applications: Spirocyclic motifs are increasingly incorporated into clinical candidates and approved drugs. chemdad.com The unique three-dimensional arrangement of spirocyclic carboxylic acids makes them attractive for designing enzyme inhibitors and receptor modulators. For example, related aza-spirocyclic compounds are used in the synthesis of channel antagonists. sigmaaldrich.com
Fragment-Based Drug Discovery: The rigid nature of spirocyclic cores makes them ideal fragments for use in fragment-based screening campaigns, where their defined exit vectors can guide the exploration of protein binding pockets.
Bioisosteric Replacement: Spirocyclic fragments are being investigated as bioisosteres for more common, planar ring systems (like benzene (B151609) rings) to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
Table of Mentioned Compounds
Compound NomenclatureCompound NameCAS Number6-Oxaspiro[2.5]octane-4-carboxylic acid1489968-70-8 chemsrc.com6-Oxaspiro[2.5]octane-1-carboxylic acid909406-73-11-Oxa-6-azaspiro[2.5]octane-6-carboxylic Acid tert-Butyl Ester147804-30-6 sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxaspiro[2.5]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-11-4-3-8(6)1-2-8/h6H,1-5H2,(H,9,10) |
InChI Key |
IEAMJRCTYFQLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOCC2C(=O)O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 6 Oxaspiro 2.5 Octane 4 Carboxylic Acid
Key Disconnection Strategies for the Spiro[2.5]octane Framework
The principal hurdle in the synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic acid is the assembly of the spiro[2.5]octane framework. This structure is characterized by a cyclopropane (B1198618) ring and a tetrahydropyran (B127337) ring that share a single carbon atom. Several key disconnection approaches can be conceptualized for this core structure.
A primary disconnection strategy involves the cleavage of the carbon-carbon bonds within the cyclopropane ring. This conceptual breakdown leads back to a cyclohexanone (B45756) derivative as a precursor. A prevalent technique for constructing a cyclopropane ring is the Simmons-Smith reaction or a similar cyclopropanation method applied to an enol ether derived from a cyclohexanone.
Another effective strategy is intramolecular cyclization . This could entail, for instance, the formation of the tetrahydropyran ring from a suitably functionalized cyclohexane (B81311) precursor. A critical disconnection in this approach would be the carbon-oxygen bond of the ether, pointing towards an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization of a diol.
Considerations for the Stereocontrolled Introduction of the Carboxylic Acid Moiety at Position 4
The inclusion of a carboxylic acid group at the C4 position of the tetrahydropyran ring presents a stereochemical challenge that demands precise control throughout the synthesis. The relative stereochemistry between the carboxylic acid and the spiro center is a defining feature of the molecule's three-dimensional architecture.
Multiple strategies can be implemented to achieve stereocontrol:
Chiral Pool Synthesis: This method leverages a readily available, enantiomerically pure starting material that already possesses the desired stereocenter. The synthesis then proceeds to construct the remainder of the molecule around this pre-existing chiral center.
Asymmetric Catalysis: The application of chiral catalysts can facilitate the formation of one enantiomer of a product in greater abundance than the other. For example, an asymmetric Michael addition to a cyclohexenone derivative could establish the stereocenter at C4 early in the synthetic sequence.
Diastereoselective Reactions: If a stereocenter is already present in the molecule, it can influence subsequent reactions, leading to the preferential formation of one diastereomer. For instance, the reduction of a ketone at C4 could be guided by a substituent on the cyclohexane ring.
The timing for the introduction of the carboxylic acid or its precursor is also a pivotal factor. It can be incorporated early in the synthesis on a precursor ring or installed at a later stage on the fully formed spirocyclic framework.
Access to Precursors and Synthon Equivalents for Oxaspirocyclization
The successful implementation of a synthetic plan is dependent on the availability of appropriate precursors and synthon equivalents. A synthon is an idealized molecular fragment that results from a disconnection, whereas a synthon equivalent is the actual chemical reagent that performs the function of that synthon.
For the synthesis of this compound, key precursors would include functionalized cyclohexanone or cyclohexane derivatives. For example, a disconnection of the cyclopropane ring could lead back to a 4-carboxycyclohexanone derivative.
The following table details some potential precursors and their corresponding synthon equivalents for the construction of the target molecule.
| Precursor/Synthon | Synthon Equivalent | Corresponding Reaction |
| Cyclohexanone enolate | Cyclohexanone treated with a base like lithium diisopropylamide (LDA) | Alkylation, Michael addition |
| Cyclohexenone | Commercially available or synthesized from cyclohexanone | Michael addition, Conjugate addition |
| 1,5-Dicarbonyl compound | An acyclic precursor with two carbonyl groups at a 1,5-distance | Intramolecular aldol (B89426) condensation |
| Hydroxy-substituted cyclohexane with a leaving group | A cyclohexane ring bearing a hydroxyl group and a leaving group (e.g., tosylate, halide) | Intramolecular Williamson ether synthesis |
| Dienoate | An acyclic precursor with two conjugated double bonds and an ester group | Diels-Alder reaction followed by further functionalization |
The choice of the most suitable precursor and synthetic route will be influenced by factors such as commercial availability, cost, and the number of synthetic steps required. Extensive experimental validation is crucial to ascertain the most efficient pathway to this compound.
Synthetic Methodologies for 6 Oxaspiro 2.5 Octane 4 Carboxylic Acid and Analogues
Construction of the Oxaspiro[2.5]octane Core
The formation of the 6-oxaspiro[2.5]octane skeleton is a critical step that can be achieved through several synthetic routes, primarily involving cyclization reactions or the modification of pre-existing spiro scaffolds.
Cyclization reactions are a fundamental approach to constructing the spiro[2.5]octane core. These reactions often involve the formation of the cyclopropane (B1198618) ring onto a pre-existing six-membered heterocyclic ring or vice-versa.
One common strategy involves the reaction of a cyclic ketone with reagents that can generate a cyclopropylidene equivalent. For instance, the reaction of a protected tetrahydropyranone with a suitable Wittig reagent or a titanium-based reagent can lead to the formation of an exocyclic double bond, which can then be cyclopropanated. nih.gov
Another approach involves intramolecular cyclization. For example, starting with 1,3-cyclohexanedione (B196179), a multi-step synthesis can be employed. The dione (B5365651) is first converted to 3-methoxy-cyclohexenone, which then undergoes cyclization with an ethyl Grignard reagent in the presence of a Lewis acid to form 5-methoxyspiro[2.5]oct-4-ene. google.com This intermediate contains the core spiro[2.5]octane structure.
A general route for synthesizing spiro[2.5]octane-5,7-dione involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method is noted for its scalability as it avoids the need for column chromatography in each step. researchgate.net
Alternatively, the desired oxaspiro[2.5]octane core can be obtained by modifying an existing, more readily available spiro[2.5]octane scaffold. This can involve the introduction of the oxygen atom into the six-membered ring of a pre-formed carbocyclic spiro[2.5]octane.
For example, a spiro[2.5]octanone can be a key intermediate. This ketone can be subjected to a Baeyer-Villiger oxidation, where a peroxy acid is used to insert an oxygen atom adjacent to the carbonyl group, thus forming the desired lactone (a cyclic ester) within the six-membered ring and yielding the 6-oxaspiro[2.5]octane framework.
Introduction and Functionalization of the Carboxylic Acid Group
Once the 6-oxaspiro[2.5]octane core is in place, the next critical phase of the synthesis is the introduction of the carboxylic acid group at the 4-position. This can be achieved through direct carboxylation, conversion from other functional groups, or via oxidation and cleavage reactions.
Direct carboxylation involves the introduction of a carboxyl group onto the spirocyclic core. One method to achieve this is through the use of a Grignard reagent. youtube.comyoutube.com For instance, a halo-substituted 6-oxaspiro[2.5]octane can be converted into its corresponding Grignard reagent by reacting it with magnesium metal. This organometallic intermediate can then react with carbon dioxide (CO2) in an acidic workup to yield the desired carboxylic acid. youtube.comyoutube.com
The hydrolysis of a nitrile is a well-established method for synthesizing carboxylic acids. libretexts.orgchemguide.co.uk A spiro[2.5]octane-5-nitrile can be obtained from the corresponding ketone by reaction with p-tosyl isonitrile in the presence of a base. google.com The nitrile is then hydrolyzed under either acidic or basic conditions to yield the carboxylic acid. libretexts.orgchemguide.co.uk Basic hydrolysis, for example, can be achieved by heating the nitrile under reflux with an aqueous solution of sodium hydroxide (B78521). google.comchemguide.co.uk Subsequent acidification then provides the free carboxylic acid. chemguide.co.uk
Similarly, an ester can serve as a precursor to the carboxylic acid. The hydrolysis of an ester, a reaction known as saponification when carried out under basic conditions, is a high-yield method for obtaining carboxylic acids. youtube.com For example, ethyl 6-oxaspiro[2.5]octane-1-carboxylate can be hydrolyzed using potassium hydroxide in an ethanol (B145695)/water mixture to produce 6-oxaspiro[2.5]octane-1-carboxylic acid.
Amides can also be hydrolyzed to carboxylic acids, although this typically requires more stringent conditions, such as prolonged heating with a strong acid or base. youtube.com
| Precursor Functional Group | Reagents and Conditions for Conversion to Carboxylic Acid |
| Nitrile | Acid or base-catalyzed hydrolysis (e.g., reflux with NaOH(aq) followed by acidification). google.comchemguide.co.uk |
| Ester | Saponification (e.g., KOH in ethanol/water). youtube.com |
| Amide | Strong acid or base hydrolysis with heating. youtube.com |
Oxidation reactions provide another pathway to the carboxylic acid functionality. For instance, a primary alcohol attached to the spiro[2.5]octane core can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. youtube.com
Ozonolysis, an oxidative cleavage reaction, can also be employed. youtube.comyoutube.com If a suitable alkene precursor is available on the spirocyclic framework, treatment with ozone followed by an oxidative workup (e.g., with hydrogen peroxide) can cleave the double bond and form a carboxylic acid. youtube.comyoutube.com This method is particularly useful for creating dicarboxylic acids from cyclic alkenes. youtube.com
Stereoselective and Enantioselective Synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic Acid
Achieving control over the stereochemistry of the spirocyclic core is paramount for the development of chiral molecules with specific biological activities. The following sections detail various approaches to synthesize stereochemically defined this compound derivatives.
Application of Chiral Auxiliaries in Spirocyclic Carboxylic Acid Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. By temporarily incorporating a chiral moiety into the substrate, one can direct the formation of a specific stereoisomer. In the context of spirocyclic carboxylic acid synthesis, chiral auxiliaries can be attached to a precursor molecule to influence the stereochemical outcome of a key cyclization or substitution step.
For instance, the asymmetric α-allylation of esters derived from chiral alcohols can be a key step in constructing chiral building blocks. scispace.com While the provided study focuses on the synthesis of β-piperonyl-γ-butyrolactone, the principles can be applied to the synthesis of chiral spirocyclic systems. The diastereoselectivity of the alkylation is highly dependent on the structure of the chiral auxiliary. scispace.com For example, using different carbohydrate-derived auxiliaries can lead to varying diastereomeric excesses (d.e.). scispace.com
| Entry | Chiral Auxiliary | Diastereomeric Excess (d.e.) % |
| 1 | (-)-Menthol | 78 (11:89 R:S) |
| 2 | (+)-Menthol | 72 (14:86) |
| 3 | (-)-Borneol | 10 (45:55) |
| 4 | (-)-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | 40 (70:30) |
| 5 | (-)-1,2;5,6-di-O-isopropylidene-α-D-glucofuranose | 16 (58:42) |
| 6 | (+)-8-phenylmenthol | 40 (30:70) |
Data adapted from a study on the asymmetric α-allylation of esters. scispace.com
After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. This strategy, while often effective, requires additional synthetic steps for the attachment and removal of the auxiliary.
Asymmetric Catalytic Approaches for Oxaspiro[2.5]octane Derivatives
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Research in this area has led to the development of catalytic methods for synthesizing various chiral cyclic amides and related structures, which can be precursors to or analogues of oxaspiro[2.s]octane derivatives. researchgate.net
For example, iridium/SpinPHOX complexes have been used to catalyze the double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, affording chiral 3,6-disubstituted-2,5-diketopiperazines with high diastereoselectivity and enantioselectivity (up to >99% de and 98% ee). researchgate.net Another notable example is the palladium-catalyzed decarboxylative allylic alkylation to synthesize chiral piperazinones with high yields and enantioselectivity using a chiral Pd-catalyst derived from an electron-deficient PHOX ligand. researchgate.net While not directly synthesizing this compound, these catalytic systems demonstrate the potential for creating chiral spirocyclic frameworks.
Diastereoselective Synthesis of Spiro[2.5]octane Intermediates
Diastereoselective reactions are another cornerstone of stereocontrolled synthesis. These reactions create a new stereocenter under the influence of an existing one within the molecule. A patent describes a multi-step synthesis of spiro[2.5]octane-5-carboxylic acid starting from 1,3-cyclohexanedione. google.com This process involves the formation of key intermediates where diastereoselectivity could potentially be controlled.
The synthesis proceeds through the following key steps:
Reaction of 1,3-cyclohexanedione with methanol (B129727) to form 3-methoxy-cyclohexenone.
Cyclization of 3-methoxy-cyclohexenone with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene.
Treatment with p-toluenesulfonic acid to give spiro[2.5]oct-5-one.
Reaction with p-tosyl isonitrile to produce spiro[2.5]oct-5-nitrile.
Hydrolysis to afford the final product, spiro[2.5]octane-5-carboxylic acid. google.com
While the patent does not explicitly detail the diastereoselectivity of these steps, the formation of the spirocyclic ketone intermediate presents an opportunity to introduce stereocenters that could be carried through to the final carboxylic acid product.
Multi-component and Cascade Reactions in Spirocyclic Carboxylic Acid Synthesis
Multi-component and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. These approaches minimize waste, reduce purification steps, and can lead to rapid increases in molecular complexity.
One-Pot Processes for the Formation of Spiro-Lactones and Related Carboxylic Acids
One-pot syntheses are particularly valuable for constructing spirocyclic systems. A patent describes a process for preparing spiro[2.5]octane-5,7-dione, an important intermediate, which can be converted to related carboxylic acids. google.com This process involves the cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid to form 6-oxa-spiro[2.5]octane-5,7-dione. google.com This spiro-lactone can then be reacted with an alcohol to form a (1-alkoxycarbonylmethyl-cyclopropyl)-acetic acid derivative. google.com
An efficient one-pot approach has also been developed for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides. rsc.org This metal-free reaction proceeds in high yields under mild conditions and generates products with multiple consecutive quaternary centers. rsc.org
Tandem Cycloaddition-Rearrangement Pathways
Tandem reactions that combine cycloadditions and rearrangements are powerful tools for the rapid construction of complex molecular architectures. For instance, a tandem radical cascade approach has been reported for the synthesis of a pseudocopsinine skeleton, demonstrating the ability to form five fused rings in a single step. researchgate.net While not directly applied to this compound, this illustrates the potential of tandem reactions in building intricate cyclic systems.
Another relevant example involves the intramolecular Diels-Alder reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which can be followed by sigmatropic shifts. researchgate.net This sequence provides a stereoselective route to other complex polycyclic molecules. researchgate.net The initial formation of the oxaspiro[2.5]octane core via a cycloaddition highlights a potential strategy that could be adapted for the synthesis of the target carboxylic acid.
Synthetic Routes to Specific Isomers for Comparative Analysis
A comparative analysis of the synthetic methodologies for specific isomers of this compound, namely 6-oxaspiro[2.5]octane-1-carboxylic acid and 6-oxaspiro[2.5]octane-5-carboxylic acid, is hindered by a notable scarcity of detailed, publicly available synthetic procedures in scientific literature and patent databases. While the synthesis of the 1-carboxylic acid isomer is alluded to through a general reaction, specific experimental conditions, yields, and substrate preparations are not extensively documented. Information regarding the synthesis of the 5-carboxylic acid isomer is even more limited, preventing a direct, side-by-side comparison of established routes.
However, a discussion of plausible synthetic strategies can be formulated based on general principles of organic synthesis and methodologies reported for analogous structures, such as other spirocyclic ethers and substituted cyclopropane or tetrahydropyran (B127337) carboxylic acids.
Synthesis of 6-Oxaspiro[2.5]octane-1-carboxylic acid
The most frequently cited method for the preparation of 6-oxaspiro[2.5]octane-1-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 6-oxaspiro[2.5]octane-1-carboxylate. This reaction is typically achieved using a base, such as potassium hydroxide, in a mixed solvent system like ethanol and water. The process converts the ester functional group into a carboxylate salt, which is then acidified to yield the final carboxylic acid.
While specific details are sparse, a general representation of this hydrolysis is presented below:
General Reaction Scheme for the Hydrolysis of Ethyl 6-Oxaspiro[2.5]octane-1-carboxylate
Synthetic Approaches to 6-Oxaspiro[2.5]octane-5-carboxylic acid
As of the latest available information, no specific synthetic routes for 6-oxaspiro[2.5]octane-5-carboxylic acid have been published. Therefore, a comparative analysis with the 1-carboxylic acid isomer is not feasible based on current knowledge.
Hypothetical synthetic strategies for this isomer would need to address the formation of the spirocyclic core and the introduction of the carboxylic acid group at the 5-position of the tetrahydropyran ring. General methods for the synthesis of tetrahydropyran-3-carboxylic acid derivatives could potentially be adapted. For instance, a strategy might involve the cyclization of a suitably substituted open-chain precursor that already contains the cyclopropane moiety and the necessary functional groups to form the tetrahydropyran ring with a carboxylic acid at the desired position.
General Strategies and Comparative Discussion
In the absence of specific, documented syntheses for both isomers, a comparative analysis must be based on general and hypothetical routes. The key synthetic challenges for both isomers include the stereoselective construction of the spirocyclic junction and the regioselective introduction of the carboxylic acid group.
General strategies applicable to the synthesis of such oxaspirocycles could include:
Intramolecular Etherification: Cyclization of a halo-alcohol or a diol under acidic or basic conditions to form the tetrahydropyran ring onto a pre-formed cyclopropane structure.
Cyclopropanation: Reaction of a suitable olefinic precursor derived from a tetrahydropyran with a carbene or carbenoid to form the cyclopropane ring.
Radical Cyclization: Intramolecular radical addition to form the spirocyclic system has been reported for other complex spirocycles and could be a potential, albeit advanced, strategy. rsc.orgnih.gov
The choice of starting materials would be crucial in determining the final position of the carboxylic acid group. For the 1-carboxylic acid isomer, the synthetic precursor would need to have the carboxyl group or its ester equivalent attached to the cyclopropane ring. Conversely, for the 5-carboxylic acid isomer, the precursor would require this functionality at the appropriate position to become C5 of the tetrahydropyran ring.
The table below summarizes the available and hypothetical information for a high-level comparison.
| Feature | 6-Oxaspiro[2.5]octane-1-carboxylic acid | 6-Oxaspiro[2.5]octane-5-carboxylic acid |
| Documented Synthetic Route | Hydrolysis of ethyl 6-oxaspiro[2.5]octane-1-carboxylate. | No specific routes documented. |
| Key Precursor | Ethyl 6-oxaspiro[2.5]octane-1-carboxylate. | Hypothetical precursors with a cyclopropane ring and a chain suitable for tetrahydropyran formation. |
| Plausible Key Reactions | Ester hydrolysis. | Intramolecular cyclization (etherification). |
| Anticipated Challenges | Synthesis of the spirocyclic ester precursor. | Stereoselective formation of the spiro center and regioselective ring closure. |
Due to the significant gap in the available literature, a detailed and evidence-based comparative analysis of the synthetic methodologies for these two specific isomers remains an area for future research.
Chemical Reactivity and Transformation Chemistry of 6 Oxaspiro 2.5 Octane 4 Carboxylic Acid
Reactivity of the Spiro[2.5]octane Ring System
The reactivity of the bicyclic core of 6-Oxaspiro[2.5]octane-4-carboxylic acid is dominated by the inherent strain within its three-membered and six-membered rings. This strain serves as a driving force for various chemical transformations that seek to relieve it.
The tetrahydropyran (B127337) portion of the spirocycle can undergo ring-opening reactions, typically under acidic conditions or via nucleophilic attack. While specific studies on this compound are limited, the reactivity of analogous oxaspirocycles provides significant insight. For instance, the cleavage of oxetane (B1205548) rings, which have slightly less ring strain than epoxides, generally requires activation by a Lewis or Brønsted acid. researchgate.net This activation facilitates attack by a wide range of nucleophiles, including carbon, oxygen, nitrogen, sulfur, and halides, leading to functionalized, ring-opened products. researchgate.net
In related spiroheterocyclic systems, Lewis acid-promoted rearrangements are a common reaction pathway, often leading to ring-expanded products. nih.gov For example, the reaction of 1-oxaspiro[2.5]octane with a nucleophile like methanol (B129727) (in the presence of its conjugate base) can lead to the opening of the epoxide ring. chegg.com Similarly, cascade reactions involving the ring-opening of spiro(nitrocyclopropane)oxindoles have been shown to proceed, broadening the scope of annulation reactions for these strained systems. nih.gov Such reactions underscore the potential for the tetrahydropyran ring in this compound to be opened, providing a route to various substituted cyclohexyl derivatives.
The cyclopropane (B1198618) ring is a source of significant reactivity due to its substantial ring strain, estimated to be around 27 kcal/mol. masterorganicchemistry.com This strain arises from severe angle distortion, with C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from eclipsed hydrogen atoms. purechemistry.org Consequently, the C-C bonds in the cyclopropane ring are weakened and exhibit a higher p-character than typical alkanes, making the ring susceptible to reactions that lead to its opening.
Addition reactions are characteristic of cyclopropanes, relieving the ring strain. For example, cyclopropane can undergo ring-opening addition reactions with halogens like bromine and chlorine in the absence of UV light to form 1,3-dihalopropanes. pharmaguideline.com These reactions highlight the double-bond character of the cyclopropane ring, allowing it to be attacked by electrophiles. purechemistry.org The reaction can proceed through concerted, stepwise, or radical pathways. purechemistry.org While general reactions of cyclopropanes can be less common in introductory chemistry because the leaving group would be a carbanion, the inherent strain makes them "spring-loaded" for ring-opening transformations. masterorganicchemistry.com
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Electrophilic Addition (Halogenation) | Br₂, Cl₂ (in CCl₄, dark) | 1,3-Dihalopropane derivative (ring-opened) | pharmaguideline.com |
| Nucleophilic Addition | Nitrogen nucleophiles (e.g., amines) | Substituted cyclopropane (via carbocation intermediate) | purechemistry.org |
| Cyclopropanation (synthesis context) | Carbenoids (e.g., Simmons-Smith, Diazo compounds) | Cyclopropane ring formation | wikipedia.org |
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, allowing for a wide array of transformations to produce other important functional groups.
The carboxylic acid of this compound can be readily converted into its corresponding esters, amides, and anhydrides through standard synthetic protocols.
Esterification: The most common method for ester formation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.org This is a reversible equilibrium-driven process, often requiring the removal of water or the use of a large excess of the alcohol to drive the reaction to completion. organic-chemistry.org
Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally a slow process, as it involves an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved in one of two ways:
Activation of the Carboxylic Acid: The acid can be converted to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride, SOCl₂) or an acid anhydride. These activated species then readily react with amines (primary or secondary) to form the corresponding amide. youtube.comyoutube.com
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly couple a carboxylic acid with an amine, avoiding the need for harsher conditions or the isolation of an acid chloride intermediate. youtube.com
A series of N-alkyl amides of a structurally different chromene-2-carboxylic acid have been successfully synthesized, demonstrating the general applicability of these methods. nih.gov
| Derivative | General Reagents | Reaction Name/Type | Reference |
|---|---|---|---|
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | organic-chemistry.org |
| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Via Acid Chloride | youtube.com |
| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Direct Amide Coupling | youtube.com |
Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. youtube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. This would convert the -COOH group of this compound into a -CH₂OH group.
Decarboxylation: The removal of the carboxylic acid group as carbon dioxide (CO₂) from a simple alkyl carboxylic acid is generally difficult and requires harsh conditions. However, specialized methods have been developed for this transformation. In a related synthesis, the deprotection of a p-methoxybenzyloxycarbonyl group followed by cyclization to form a six-membered ring demonstrates a type of carboxyl group transformation. google.com
Reactions at Other Positions of the Oxaspiro[2.5]octane Core
While the primary reactivity centers are the strained rings and the carboxylic acid, reactions can potentially occur at other positions on the saturated tetrahydropyran ring. These reactions would typically involve free-radical substitution or oxidation at the C-H bonds. For example, phenols, which are highly activated aromatic rings, readily undergo electrophilic substitution reactions. libretexts.org Although the tetrahydropyran ring is not aromatic, the principles of activating and directing effects can be relevant. The presence of the ether oxygen and the spirocyclic structure can influence the regioselectivity of such reactions. In some cases, reactions such as catalytic aromatization can convert alkanes into aromatic compounds under specific conditions. chemicalforums.com Furthermore, the reaction of isoprene (B109036) with nitrate (B79036) radicals can lead to the formation of a wide array of organic nitrates and peroxides, indicating the complexity of reactions on hydrocarbon structures. copernicus.org
Influence of Spiro-Fusion on Overall Reactivity and Selectivity
The defining feature of this compound, its spirocyclic core, exerts a profound influence on the molecule's reactivity and the stereochemical outcome of its reactions. The fusion of a three-membered cyclopropane ring with a six-membered tetrahydropyran ring creates a unique conformational landscape and introduces significant ring strain, which are pivotal factors in its chemical behavior.
Detailed experimental studies on the specific chemical reactions and transformations of this compound are not extensively documented in publicly available scientific literature. However, based on the fundamental principles of organic chemistry and the known reactivity of related spirocyclic systems, we can infer the significant influence of its structure.
The spiro center, being a quaternary carbon, sterically hinders approaches to the adjacent atoms. This steric bulk can direct incoming reagents to attack specific faces of the molecule, leading to high levels of diastereoselectivity in reactions such as reductions of the carboxylic acid or additions to any potential double bonds that could be introduced into the rings.
Furthermore, the inherent strain in the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or electrophiles. The regioselectivity of such a ring-opening would be influenced by the electronic effects of the adjacent tetrahydropyran ring and the carboxylic acid group.
The conformational rigidity imposed by the spiro-fusion limits the number of accessible conformations, which can enhance the selectivity of reactions. This pre-organization of the molecule can lead to more predictable and specific outcomes compared to more flexible acyclic or monocyclic analogues. For instance, intramolecular reactions, such as lactonization, would be highly dependent on the fixed spatial relationship between the carboxylic acid and other parts of the molecule.
While specific research data on this compound is scarce, the table below outlines the expected influence of the spiro-fusion on its general reactivity based on established principles for similar structures.
| Reaction Type | Expected Influence of Spiro-Fusion | Probable Outcome |
| Nucleophilic attack on the carbonyl carbon | Steric hindrance from the spirocyclic framework. | May require more forcing conditions compared to a less hindered carboxylic acid. The trajectory of the nucleophile is restricted, potentially leading to stereoselective addition. |
| Reactions involving the α-carbon | Increased ring strain may affect the acidity of the α-proton. The rigid structure would dictate the stereochemistry of enolate formation and subsequent reactions. | Potential for high stereoselectivity in alkylation or aldol-type reactions, assuming enolization is possible. |
| Ring-opening of the cyclopropane ring | The inherent strain of the three-membered ring makes it a potential site for reaction. | Could be initiated by electrophiles or radical species, leading to the formation of a more complex acyclic or larger ring structure. The regiochemistry would be a key aspect to investigate. |
| Intramolecular reactions (e.g., lactonization) | The fixed spatial arrangement of the carboxylic acid relative to the tetrahydropyran ring. | The feasibility and stereochemical outcome of such reactions would be highly dependent on the proximity and orientation of reacting centers, which is controlled by the rigid spiro-fusion. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the intricate molecular architecture of spiro[2.5]octane-4-carboxylic acid derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within the molecule.
Detailed ¹H and ¹³C NMR Assignments for Spiro[2.5]octane-4-carboxylic Acid and Derivatives
In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, generally between 170 and 185 ppm. The spiro carbon, being a quaternary carbon, often exhibits a weak signal. The carbons bonded to the oxygen atom in the tetrahydropyran (B127337) ring will show chemical shifts in the range typical for ethers.
To illustrate, the following table presents hypothetical ¹H and ¹³C NMR data for 6-oxaspiro[2.e]octane-4-carboxylic acid based on known chemical shift ranges for similar structural motifs.
| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 1 | 0.8 - 1.2 | 15 - 25 |
| 2 | 0.8 - 1.2 | 15 - 25 |
| 3 | - | 20 - 30 (Spiro) |
| 4 | 2.3 - 2.7 | 170 - 180 (C=O) |
| 5 | 3.5 - 4.0 | 60 - 70 |
| 7 | 1.5 - 2.0 | 25 - 35 |
| 8 | 1.5 - 2.0 | 20 - 30 |
| -COOH | 10.0 - 13.0 (broad s) | - |
Note: This data is hypothetical and serves for illustrative purposes.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals and determining the stereochemistry of complex molecules like 6-oxaspiro[2.5]octane-4-carboxylic acid.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, COSY would show correlations between the protons on the cyclopropane (B1198618) ring and those on the adjacent carbons of the tetrahydropyran ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. biosynth.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. biosynth.com This is particularly useful for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily bonded. For chiral centers, such as the spiro carbon, NOESY can help in establishing the relative configuration of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₈H₁₂O₃), the expected exact mass would be calculated.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). The fragmentation of the spirocyclic ring system would also produce characteristic ions. While specific HRMS data for this compound is not documented, analysis of related oxaspiro compounds shows characteristic fragmentation patterns that can be used for identification. For example, a related compound, 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid, with the formula C₉H₁₄O₄, has a calculated [M+H]⁺ of 187.0970, with a found value of 187.0974. semanticscholar.org
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.
While no crystal structure for this compound is currently available in the Cambridge Structural Database, X-ray analysis of other spirocyclic derivatives has been instrumental in confirming their structures. For a chiral compound like (R)- or (S)-6-oxaspiro[2.5]octane-4-carboxylic acid, X-ray crystallography would be the gold standard for confirming its absolute stereochemistry.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and the ether linkage.
The key vibrational modes and their expected absorption ranges are:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| Carboxylic Acid (C=O) | Stretching | 1760 - 1690 |
| C-O (ether) | Stretching | 1250 - 1050 |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. The C=O stretching frequency can provide information about the electronic environment of the carbonyl group.
Electronic Circular Dichroism (ECD) for Chiral Resolution and Stereochemical Assignment
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of enantiomers in solution.
For a chiral molecule like this compound, its enantiomers will produce mirror-image ECD spectra. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry of the molecule can be confidently assigned. While specific ECD studies on this compound are not reported, the methodology is widely applied for the stereochemical elucidation of other chiral spirocyclic compounds.
Computational Chemistry and Theoretical Modeling of 6 Oxaspiro 2.5 Octane 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
No specific studies employing Density Functional Theory (DFT) to calculate the ground state geometry, electronic structure, or related properties such as molecular orbital energies and electrostatic potential maps for 6-Oxaspiro[2.5]octane-4-carboxylic acid were identified in the public domain. Such calculations would be valuable for understanding the molecule's intrinsic stability and reactivity.
Computational Studies on Reaction Mechanisms and Transition States for Synthetic Pathways
There is a lack of published computational research detailing the reaction mechanisms for the synthesis of this compound. Theoretical studies investigating the transition states, activation energies, and reaction coordinates for potential synthetic routes have not been reported.
Conformational Analysis and Energy Minimization Studies of the Spirocyclic System
While conformational analysis is crucial for understanding the three-dimensional structure and behavior of spirocyclic systems, no specific conformational analysis or energy minimization studies for this compound have been documented. A study on related 1-oxaspiro[2.5]octane derivatives highlighted the use of NMR spectroscopy for determining relative configuration and preferred conformations, but this did not include the title compound. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
The development of Quantitative Structure-Property Relationship (QSPR) models requires a dataset of related compounds with known properties. No such models or predictive studies involving this compound were found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
No literature detailing Molecular Dynamics (MD) simulations to investigate the dynamic behavior, solvent effects, or intermolecular interactions of this compound could be located. These simulations would provide insight into its behavior in a condensed phase.
Advanced Applications in Chemical Research and Development
6-Oxaspiro[2.5]octane-4-carboxylic Acid as a Versatile Chemical Building Block
The combination of a rigid spirocyclic core, a reactive epoxide, and a carboxylic acid handle makes this compound a promising building block in organic synthesis. These features allow for the construction of complex molecular architectures with a high degree of three-dimensionality.
Spirocyclic motifs are prevalent in a wide array of natural products, often contributing to their biological activity. The rigid structure of spiro compounds makes them valuable as scaffolds in drug discovery. The synthesis of natural products containing spirocarbocycles is a significant area of research. Furthermore, spiro-epoxy compounds, such as spiro-epoxyoxindoles, are valuable intermediates for accessing bioactive molecules and natural products due to the inherent ring strain of the epoxide that makes them susceptible to nucleophilic attack. rsc.org The epoxide ring can undergo various ring-opening reactions, providing a pathway to introduce diverse functionalities. rsc.org The carboxylic acid group in this compound offers a convenient point for further chemical modification, such as amide bond formation or reduction to an alcohol, facilitating its incorporation into larger, more complex structures. Microbiologically produced carboxylic acids are also recognized as valuable building blocks for creating spiro-connected heterocycles and other complex molecules. researchgate.netnih.gov
The spiro atom in this compound is a quaternary carbon center, and the molecule possesses chirality. This makes it a potentially valuable chiral building block for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral spirocyclic scaffolds are of growing interest in medicinal chemistry for their ability to create three-dimensional diversity. sigmaaldrich.comnih.gov The development of synthetic routes to enantiopure spiro compounds is a key focus area. For instance, enantiopure (2R,3S)-isocitric acid is a valuable chiral starting material for total synthesis. researchgate.netnih.gov The inherent chirality of this compound could be leveraged to control the stereochemistry of subsequent reactions, making it a useful tool for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Contributions to Materials Science
The functional groups present in this compound suggest its potential for significant contributions to materials science, particularly in the development of novel polymers and catalytic systems.
The reaction between epoxides and carboxylic acids is a well-established method for forming ester linkages, a fundamental reaction in polymer chemistry. This reaction is used in various industrial applications, including the formation of crosslinked networks in coatings and adhesives. paint.orggoogle.com The bifunctionality of this compound, with its polymerizable epoxide ring and the carboxylic acid group, allows it to be incorporated into polymer chains.
The carboxylic acid can initiate the ring-opening polymerization of epoxides, leading to polyethers with ester end-groups. acs.org This process can be controlled to produce well-defined polymers. Furthermore, polymers containing pendant epoxide groups are versatile materials that can undergo a wide range of chemical modifications. tdl.org The rigid spirocyclic core of this compound, when incorporated into a polymer backbone, would be expected to enhance the material's thermal stability and mechanical properties by restricting chain mobility.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Role of this compound | Resulting Polymer Feature |
| Ring-Opening Polymerization | Monomer (via epoxide) | Polyether with spirocyclic side chains |
| Polycondensation | Monomer (via carboxylic acid and epoxide) | Polyester with integrated spirocyclic units |
| Polymer Modification | Functionalizing agent | Introduction of spiro-epoxide groups onto existing polymers |
Spirocyclic structures are considered "privileged scaffolds" in the design of chiral ligands for asymmetric catalysis due to their rigid and well-defined three-dimensional structures. The development of novel spirocyclic ligands is an active area of research. While there are no direct reports of using this compound for this purpose, its structure contains the key elements for such applications. The carboxylic acid can be converted to other functional groups, such as amides or phosphines, which are common coordinating groups in metal-based catalysts. The epoxide offers a handle for further functionalization or for creating bifunctional catalysts where the epoxide itself can play a role in the catalytic cycle. The design of catalysts for the copolymerization of epoxides and CO2 is an area where new ligand designs are crucial. researchgate.net
Mechanistic Investigations of Molecular Interactions
The conformational properties and reactivity of spiro-epoxides are subjects of academic interest. A detailed conformational analysis of 1-oxaspiro[2.5]octane and its derivatives has been performed using molecular dynamics simulations. nih.gov These studies revealed the presence of multiple conformers, with chair-like structures being predominant. Understanding the conformational landscape of this compound is crucial for predicting its reactivity and how it will interact with other molecules, such as enzymes or catalytic active sites.
The reaction between an epoxide and a carboxylic acid can be catalyzed and its mechanism studied in detail. rsc.org The inherent strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, a reaction that is central to its synthetic utility. rsc.orgrsc.orgmasterorganicchemistry.com The presence of the spirocyclic system and the carboxylic acid will undoubtedly influence the kinetics and regioselectivity of the epoxide ring-opening reactions. Mechanistic studies on such a molecule would provide valuable insights into the interplay of these functional groups and contribute to a deeper understanding of chemical reactivity.
Exploration of Binding Affinities with Biological Targets as a Research Tool
While direct studies on the binding profile of this compound itself are not extensively documented in publicly available literature, the spiro[2.5]octane framework is a recognized pharmacophore for engaging with biological targets. The rigid nature of the spirocyclic system reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific enzyme active site or receptor pocket.
Research into structurally related analogues provides compelling evidence of this potential. For instance, a series of 6-Azaspiro[2.5]octane derivatives—where the oxygen at the 6-position is replaced by nitrogen—have been developed as potent small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov The GLP-1 receptor is a critical target in the treatment of type 2 diabetes and obesity. In these studies, the spiro[2.5]octane core served as a rigid scaffold, allowing researchers to systematically modify peripheral substituents to optimize interactions with the receptor. nih.gov The successful optimization of these molecules into potent agonists underscores how the spirocyclic core can be used as a research tool to explore and understand the specific molecular interactions that govern binding affinity. nih.gov
Insights into Modulation of Biochemical Pathways in Research Contexts
The ability of spirocyclic compounds to bind selectively to biological targets allows them to serve as valuable tools for modulating biochemical pathways and studying their functions. The investigation of 6-Azaspiro[2.5]octane agonists for the GLP-1 receptor provides a clear example of this application in a research setting.
Activation of the GLP-1 receptor initiates a cascade of downstream events that are beneficial for glycemic control and weight management. nih.gov By using these spirocyclic agonists, researchers can trigger this specific pathway, leading to effects such as stimulated insulin (B600854) release, delayed gastric emptying, and suppressed food intake. nih.gov The use of these specific and potent small-molecule modulators allows for a controlled study of the GLP-1 pathway's role in metabolism. Information from cryogenic electron microscope structures of these spiro-compounds bound to the receptor has helped rationalize their structure-activity relationship (SAR), providing deeper insights into how molecular structure translates to biochemical modulation. nih.gov This demonstrates how compounds based on the spiro[2.5]octane skeleton can be instrumental in dissecting complex biological processes in a research context.
Precursor for Diversified Heterocyclic Systems and Spirocyclic Derivatives
Spirocyclic compounds are highly valued in synthetic chemistry as building blocks for creating novel and structurally diverse molecules. nih.gov Their inherent three-dimensionality is a desirable trait in drug discovery, as it allows for the exploration of chemical space that is inaccessible with flat, aromatic compounds. This compound, and its more widely documented isomer 6-Oxaspiro[2.5]octane-1-carboxylic acid , are categorized as intermediates and building blocks, indicating their primary use as starting materials for more complex syntheses. sigmaaldrich.comclearsynth.com
The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, esterification, or reduction to an alcohol. These modifications allow for the attachment of other molecular fragments, extending the structure and tailoring its properties. For example, the availability of derivatives such as 1-({[(tert-butoxy)carbonyl]amino}methyl)-6-oxaspiro[2.5]octane-1-carboxylic acid highlights the utility of this scaffold in peptide and other complex molecule synthesis. sigmaaldrich.com The general synthetic accessibility of oxa-spirocycles further supports their role as versatile precursors. semanticscholar.org Synthetic chemists leverage these spirocyclic precursors to construct novel heterocyclic systems and more elaborate spirocyclic derivatives, which are then screened for biological activity or used in materials science applications. nih.govnih.gov
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future efforts in the synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic acid are expected to increasingly focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development include:
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional reagent-based oxidations and reductions. Recent studies have demonstrated the electrochemical synthesis of spirolactones from α-tetralone derivatives using methanol (B129727) as a C1 source, highlighting an efficient and environmentally friendly approach. acs.org Future research could adapt these electrochemical principles for the construction of the 6-oxaspiro[2.5]octane core, potentially from readily available precursors.
Catalysis with Earth-Abundant Metals: While precious metals are effective catalysts, their cost and toxicity are significant drawbacks. Research is shifting towards the use of more abundant and less toxic metals like nickel for enantioselective spirocyclization reactions. acs.org Exploring the utility of iron, copper, and other earth-abundant metals for the synthesis of this compound is a promising avenue.
Microwave-Assisted and Ionic Liquid-Catalyzed Reactions: The combination of microwave irradiation and ionic liquids has been shown to accelerate reaction rates and improve yields in the synthesis of spiro compounds. mdpi.com This methodology, which often leads to cleaner reactions and easier product isolation, could be applied to the key bond-forming steps in the synthesis of this compound.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for facile scaling. Applying flow chemistry to the synthesis of spirocyclic intermediates could lead to more efficient and reproducible production of this compound.
Discovery of Novel Reactivity and Rearrangement Pathways
The strained spirocyclic system of this compound, containing a cyclopropane (B1198618) ring fused to a lactone, suggests a rich and potentially unexplored reactivity profile. Future research will likely focus on uncovering and harnessing novel transformations and rearrangements.
Potential research directions include:
Transition Metal-Mediated Rearrangements: Palladium-mediated conditions have been shown to facilitate the rearrangement of carboxy-substituted spiro[4.4]nonatrienes into annulated fulvenes through a 1,5-vinyl shift. nih.gov Investigating the behavior of this compound under similar catalytic conditions could reveal novel skeletal rearrangements, providing access to new molecular scaffolds.
Ring-Opening and Ring-Expansion Reactions: The inherent strain in the cyclopropane ring could be exploited in ring-opening reactions initiated by nucleophiles, electrophiles, or radical species. Such reactions would provide a pathway to functionalized cyclohexanone (B45756) or other ring-expanded derivatives, increasing the structural diversity accessible from this spirocyclic core.
Photochemical Transformations: The unique electronic properties of the spirocyclic system may lend themselves to photochemical reactions. Exploration of photochemical rearrangements, cycloadditions, or fragmentations could lead to the discovery of unprecedented chemical transformations.
Advanced Stereocontrol Strategies for Enantioenriched Derivatives
The presence of a quaternary stereocenter makes the enantioselective synthesis of spiro compounds a significant challenge. rsc.orgnih.gov Developing advanced strategies for controlling the stereochemistry during the synthesis of this compound is crucial for accessing its individual enantiomers, which may possess distinct biological activities or material properties.
Emerging strategies in this area include:
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. rsc.org N-heterocyclic carbene (NHC) catalysis, for instance, has been used for the divergent synthesis of ε-lactones or spiro-heterocycles with high diastereo- and enantioselectivity. nih.gov Applying similar organocatalytic cascade reactions could provide a metal-free route to enantioenriched this compound. oaepublish.com
Transition Metal Catalysis with Chiral Ligands: Nickel-catalyzed intramolecular additions of lactone enolates have been reported for the enantioselective synthesis of spirocycles. acs.org Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to create quaternary stereocenters in spirocyclic structures. nih.gov The development of new chiral ligands for these and other transition metals will continue to be a major focus for achieving high enantioselectivity.
Chiral Bifunctional Catalysis: Catalysts that possess both a Lewis acidic or basic site and a Brønsted acidic or basic site can activate both reaction partners simultaneously, leading to highly organized transition states. Chiral bifunctional sulfides have been successfully employed in the enantioselective bromolactonizations of α-allyl carboxylic acids to form chiral α-spiro-γ-lactones. acs.org This strategy could be adapted for the asymmetric synthesis of this compound.
Table 1: Comparison of Catalytic Systems for Asymmetric Spiro-Lactone Synthesis
| Catalytic System | Key Features | Potential Application for this compound |
|---|---|---|
| Organocatalysis (e.g., NHCs, Squaramides) | Metal-free, environmentally friendly, high stereoselectivity. nih.govoaepublish.com | Asymmetric annulation reactions to form the spirocyclic core. |
| Nickel-Catalysis | Use of earth-abundant metal, effective for forming all-carbon quaternary centers. acs.org | Intramolecular cyclization to construct the spiro junction. |
| Palladium-Catalysis | Versatile for various transformations, including allylic alkylations. nih.gov | Creation of the quaternary stereocenter with high enantioselectivity. |
| Chiral Bifunctional Sulfides | Efficient for asymmetric halolactonizations. acs.org | Potential for asymmetric cyclization involving halogen activation. |
Integration of Machine Learning and AI in Synthetic Design and Property Prediction
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For a complex target like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.
Future applications in this domain include:
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. chemcopilot.com This can help chemists to devise innovative strategies for synthesizing this compound and its derivatives, potentially uncovering pathways that are not immediately obvious to human chemists.
Reaction Outcome and Property Prediction: Machine learning models are being developed to predict the outcome of chemical reactions with increasing accuracy, reducing the need for extensive trial-and-error experimentation. pharmaphorum.com Furthermore, AI can predict the physicochemical and biological properties of molecules, allowing for the in-silico screening of virtual libraries of this compound derivatives to identify candidates with desired characteristics.
Computational Catalyst Design: Computational chemistry, augmented by machine learning, can be used to design new catalysts with enhanced activity and selectivity for specific transformations, such as the asymmetric synthesis of spiro-lactones. rsc.org This approach can accelerate the discovery of optimal catalysts for the stereocontrolled synthesis of this compound.
Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies
The unique structural and chemical properties of spirocyclic compounds like this compound make them attractive candidates for applications beyond traditional medicinal chemistry. Future research will likely see increased collaboration between organic chemists and scientists in other fields.
Promising areas for interdisciplinary research include:
Materials Science: The rigid, three-dimensional structure of spiro compounds is of interest for the development of new materials with unique optical or electronic properties. unibo.it Spiro-conjugated molecules have applications as detectors, laser dyes, and in electroluminescent devices. mdpi.com Derivatives of this compound could be explored as building blocks for novel polymers or as components in optoelectronic materials.
Nanotechnology: Spirocyclic compounds can be incorporated into larger molecular architectures for applications in nanotechnology. nih.gov For example, they could serve as rigid linkers in metal-organic frameworks (MOFs) or as components of molecular machines. The carboxylic acid functionality of the target molecule provides a convenient handle for attachment to surfaces or other molecules.
Chemical Biology: As a structurally novel and complex molecule, this compound could be used as a chemical probe to study biological processes. Its derivatives could be synthesized and screened for interactions with various biological targets, potentially leading to the discovery of new therapeutic agents or diagnostic tools. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
